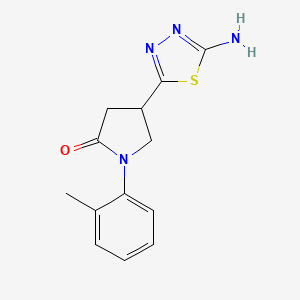

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one

説明

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiadiazole ring, and a pyrrolidinone structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions One common method starts with the preparation of the 1-(2-methylphenyl)pyrrolidin-2-one core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The thiadiazole ring is then introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity

-

Anticancer Properties

- Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. The compound's structural features may interact with cellular pathways, leading to the inhibition of tumor growth . Case studies involving similar compounds indicate potential effectiveness against various cancer types.

- Neuroprotective Effects

Agricultural Applications

- Pesticide Development

- Plant Growth Regulators

Materials Science Applications

-

Nanocomposite Formation

- The integration of 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one into nanocomposite materials has been studied for various applications including sensors and drug delivery systems. The compound's unique properties facilitate the development of advanced materials with enhanced performance characteristics .

- Electrochemical Sensors

Case Studies

作用機序

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and amino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physicochemical properties, making it a valuable compound for various applications.

生物活性

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one is part of a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 290.34 g/mol. The structure features a pyrrolidine ring linked to a thiadiazole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound's mechanism involves inducing apoptosis in cancer cells through various pathways.

In Vitro Studies

-

Cytotoxicity Testing : The cytotoxic effects of the compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

- MCF-7 Cells : IC50 = 0.28 µg/mL

- HepG2 Cells : IC50 = 9.6 µM

-

Mechanism of Action :

- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.

- Apoptosis Induction : Enhanced levels of Bax/Bcl-2 ratio and caspase 9 activation were observed, indicating that the compound promotes apoptotic cell death through intrinsic pathways .

In Vivo Studies

In vivo studies demonstrated that the compound effectively targeted tumor cells in animal models, suggesting its potential for further development as an anticancer drug.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens.

Antibacterial Activity

- Testing Against Bacteria : The compound was tested against Gram-positive and Gram-negative bacteria.

- Significant inhibition was noted against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) values indicated effective antibacterial activity comparable to standard antibiotics.

Antifungal Activity

The compound showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of halogenated substituents on the phenyl ring was correlated with enhanced antifungal properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

- Modifications on the thiadiazole ring and substitution patterns on the phenyl moiety significantly influence both anticancer and antimicrobial activities.

- For instance, replacing specific substituents can enhance lipophilicity, thereby improving cellular uptake and bioavailability .

Case Studies

- Case Study 1 : A derivative of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one demonstrated enhanced selectivity towards cancer cells over normal cells in vitro.

- Case Study 2 : In a tumor-bearing mouse model, a related thiadiazole derivative exhibited significant tumor regression when administered at specific dosages, demonstrating its therapeutic potential.

特性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-8-4-2-3-5-10(8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQYDQUCTFVJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154967 | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-37-6 | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。